molecular formula C12H11N3O4 B589120 N,N-Dimethyl-2,4-dinitro-1-naphthalenamine CAS No. 39139-79-2

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine

Cat. No.: B589120
CAS No.: 39139-79-2
M. Wt: 261.237
InChI Key: RHMRIRCVYOVJRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine typically involves the nitration of 1-dimethylamino-naphthalene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 2 and 4 positions of the naphthalene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring safety protocols are in place to handle the reactive nitrating agents.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium methoxide or other strong nucleophiles can be used under basic conditions.

Major Products

    Reduction: The major products are the corresponding diamino derivatives.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of the nitro groups with other functional groups.

Scientific Research Applications

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2,4-dinitro-1-naphthalenamine involves its interaction with molecular targets through its nitro and dimethylamino groups. These functional groups allow the compound to participate in various chemical reactions, influencing the behavior of proteins and other biomolecules in proteomics research .

Comparison with Similar Compounds

Similar Compounds

  • 1-Dimethylamino-2-nitronaphthalene
  • 1-Dimethylamino-4-nitronaphthalene
  • 2,4-Dinitro-1-naphthalenamine

Uniqueness

N,N-Dimethyl-2,4-dinitro-1-naphthalenamine is unique due to the presence of both nitro groups at the 2 and 4 positions and a dimethylamino group at the 1 position. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in specialized research applications .

Properties

IUPAC Name

N,N-dimethyl-2,4-dinitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-13(2)12-9-6-4-3-5-8(9)10(14(16)17)7-11(12)15(18)19/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMRIRCVYOVJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70772661
Record name N,N-Dimethyl-2,4-dinitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39139-79-2
Record name N,N-Dimethyl-2,4-dinitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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